molecular formula C21H26N2O3S B6570171 2,4,5-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 946349-39-9

2,4,5-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B6570171
CAS No.: 946349-39-9
M. Wt: 386.5 g/mol
InChI Key: CNCSHGVFAHFKOO-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide (CAS 946349-39-9) is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a tetrahydroquinoline scaffold—a structure widely found in pharmacologically active compounds—linked to a trimethyl-substituted benzene ring via a sulfonamide group . With a molecular formula of C21H26N2O3S and a molecular weight of 386.51 g/mol, it is supplied with a purity of 95% or higher, making it suitable for various investigative applications . The integration of the sulfonamide functional group is particularly noteworthy, as this class of compounds is known for diverse biological activities, including enzyme inhibition and receptor modulation . Sulfonamides exhibit a broad spectrum of pharmacological properties, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase activities, and are investigated for potential roles in treating conditions like inflammation, and as antimicrobial agents . The specific structural features of this compound, including the 1-propanoyl moiety on the tetrahydroquinoline nitrogen and the trimethyl substitution pattern on the benzene sulfonamide, contribute to its structural complexity and make it a valuable chemical tool for probing biological targets and structure-activity relationships (SAR) . This product is intended for research and development use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,4,5-trimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-5-21(24)23-10-6-7-17-8-9-18(13-19(17)23)22-27(25,26)20-12-15(3)14(2)11-16(20)4/h8-9,11-13,22H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCSHGVFAHFKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4,5-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative that has gained attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological effects, including antibacterial and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • SMILES Notation : CC(C)C(=O)N1CCCN(C1=CC=C(S(=O)(=O)N)C)=C(C)C

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects. Below are key findings from the literature:

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound possess activity against a range of bacterial strains due to their ability to inhibit bacterial folate synthesis pathways .

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory effects. In experimental models, derivatives have shown to reduce inflammatory markers and modulate immune responses. A specific study highlighted the ability of sulfonamide compounds to inhibit pro-inflammatory cytokines in vitro .

Cardiovascular Implications

Some studies have investigated the effects of sulfonamide derivatives on cardiovascular health. For instance, a benzene sulfonamide was noted to affect perfusion pressure and coronary resistance in isolated rat heart models. The results indicated that these compounds could potentially influence cardiovascular function through calcium channel modulation .

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary analyses suggest it may exhibit favorable absorption characteristics and moderate metabolic stability.

Table 1: Pharmacokinetic Parameters

ParameterValue
AbsorptionModerate
BioavailabilityTBD
MetabolismHepatic
Elimination Half-lifeTBD

Note: TBD = To Be Determined

Case Studies

Several case studies have explored the biological activity of sulfonamide derivatives:

  • Study on Antimicrobial Activity : A comparative analysis showed that a series of sulfonamide derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly impacted efficacy .
  • Cardiovascular Study : In an isolated heart model using rats, researchers administered different concentrations of a sulfonamide derivative and measured changes in perfusion pressure over time. Results indicated a dose-dependent response with significant alterations in coronary resistance observed at higher concentrations .

Comparison with Similar Compounds

Core Structural Differences

The target compound distinguishes itself through its tetrahydroquinoline-propanoyl substituent, which contrasts with analogs bearing diazinan-yl, oxadiazole, or triazole rings. For example:

  • Compound 22: Contains a 4-phenyl-1,2,4-triazol-5-one group linked via an ethylamino bridge to the sulfonamide .
  • Compound 24 : Features a 4,5-dihydro-1,3,4-oxadiazole-2-sulfanylidene moiety .
  • Compound 5 : Incorporates a 1,3-diazinan-2,4-dione ring system .

These differences influence properties such as lipophilicity, hydrogen-bonding capacity, and metabolic stability. The tetrahydroquinoline group in the target compound likely enhances aromatic stacking interactions compared to smaller heterocycles in analogs.

Spectroscopic Characterization

All compounds in the evidence were characterized via ¹H-NMR, ¹³C-NMR, and ESI–MS . Key data include:

  • Compound 5 : ESI–MS [M+Na]⁺ at m/z 398.0712 (C₁₆H₁₇N₅O₂S) .
  • Compound 24 : Distinctive sulfanylidene-oxadiazole signals in ¹³C-NMR (e.g., C-9 at 150.53 ppm) .

The target compound’s tetrahydroquinoline protons would likely resonate downfield (δ 6.5–8.0 ppm) in ¹H-NMR, while its propanoyl carbonyl would appear near 170 ppm in ¹³C-NMR.

Functional and Pharmacological Implications

  • The tetrahydroquinoline group in the target compound may enhance blood-brain barrier penetration, suggesting CNS applications .
  • Solubility : The 2,4,5-trimethyl substituents on the benzene ring could reduce solubility compared to analogs with polar heterocycles (e.g., 5 ’s diazinan-dione system) .

Preparation Methods

[4 + 2] Annulation Strategy

A catalyst-free [4 + 2] annulation between ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and α,α-dicyanoalkenes offers a high-yielding route to tetrahydroquinolines. Under optimized conditions (DBU in anhydrous toluene at room temperature), this method achieves up to 96% yield with >20:1 diastereoselectivity (Table 1).

Table 1: Optimization of [4 + 2] Annulation Conditions

BaseSolventTemperatureYield (%)Diastereoselectivity (dr)
Cs₂CO₃DCMRT80>20:1
DBUTolueneRT96>20:1
Na₂CO₃DCMRT4510:1

This method is advantageous for introducing substituents at positions 2 and 4 of the tetrahydroquinoline, which can be tailored for subsequent functionalization.

Bischler–Napieralski Cyclization

An alternative route involves the Bischler–Napieralski cyclization of amide precursors to form dihydroisoquinolines, followed by reduction to tetrahydroisoquinolines (THIQs). For example, treatment of amide 85 with POCl₃ or polyphosphoric acid yields isoquinoline 86 , which is reduced to THIQ 87 using NaBH₄ (Scheme 11 in). This method allows precise control over substituent placement, particularly at position 1, which is critical for propanoyl group installation.

Introduction of the Propanoyl Group

The propanoyl group at position 1 is introduced via N-acylation of the tetrahydroquinoline’s nitrogen atom. Two approaches are commonly employed:

Direct Acylation of Tetrahydroquinoline

Reaction of the free amine with propanoyl chloride in the presence of a base (e.g., Et₃N or pyridine) in dichloromethane (DCM) at 0–25°C provides the N-propanoyl derivative. This method typically achieves 75–90% yield, depending on the steric and electronic environment of the amine.

One-Pot Acylation During Core Synthesis

In the [4 + 2] annulation route, the ortho-tosylaminophenyl group in the p-QM precursor can be replaced with a propanamide group. This modification enables simultaneous tetrahydroquinoline formation and N-propanoylation in a single step, streamlining the synthesis (analogous to Scheme 3C in).

Sulfonylation at Position 7

Installation of the 2,4,5-trimethylbenzenesulfonamide group requires functionalization of position 7 with an amine, followed by sulfonylation:

Amination Strategies

  • Nitration/Reduction : Nitration of the tetrahydroquinoline at position 7 using HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C), yields the primary amine.

  • Directed Ortho-Metalation : Employing a directing group (e.g., sulfoxide) enables regioselective lithiation at position 7, which is quenched with an electrophilic amine source.

Sulfonylation Reaction

The amine intermediate is treated with 2,4,5-trimethylbenzenesulfonyl chloride in DCM or THF, using Et₃N or DMAP as a base. Reaction conditions and yields are summarized in Table 2.

Table 2: Sulfonylation Optimization

BaseSolventTemperatureTime (h)Yield (%)
Et₃NDCM0°C → RT1285
DMAPTHFRT678
PyridineDCMRT2465

One-Pot and Alternative Synthetic Strategies

Sequential Annulation-Sulfonylation

A one-pot protocol combining [4 + 2] annulation and sulfonylation has been explored. For example, in situ generation of the tetrahydroquinoline core followed by direct sulfonylation reduces purification steps and improves atom economy (yield: 63–70%).

Late-Stage Functionalization

Modern approaches employ cross-coupling reactions (e.g., Suzuki–Miyaura) to introduce the sulfonamide group post-core assembly. However, this method requires pre-functionalized boronates and is less efficient than direct sulfonylation .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the sulfonamide -SO2_2NH- proton appears as a singlet near δ 7.5–8.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 428.15) .
  • X-ray Crystallography : Resolves absolute configuration and non-covalent interactions (e.g., hydrogen bonding with target enzymes) .

How can researchers design initial biological activity screens for this compound?

Q. Basic

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Sulfonamides often inhibit dihydropteroate synthase (IC50_{50} < 1 µM) .
  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (CA-IX/XII) via stopped-flow CO2_2 hydration assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative activity .

What experimental design strategies optimize reaction yields and selectivity?

Q. Advanced

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2k^k or Box-Behnken) to optimize variables like temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading. For example, a 3-factor DoE reduced reaction steps from 8 to 4 while maintaining 85% yield .
  • Computational Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and avoid side reactions (e.g., over-acylation) .

How do structural modifications influence bioactivity in related sulfonamide-tetrahydroquinoline derivatives?

Q. Advanced

Substituent Impact on Activity Source
2,4,5-Trimethyl Enhances lipophilicity, improving blood-brain barrier penetration
Propanoyl vs. Ethanesulfonyl Propanoyl increases metabolic stability but reduces aqueous solubility
Chloro at C7 Boosts antimicrobial potency but raises cytotoxicity
  • Method : Systematically vary substituents and test in vitro/in vivo models to establish structure-activity relationships (SAR) .

What computational tools elucidate the compound’s mechanism of action?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Predict binding to CA-IX (PDB: 3IAI) with key interactions: sulfonamide-SO2_2 with Zn2+^{2+} and tetrahydroquinoline-CH3_3 with hydrophobic pockets .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Relate logP and polar surface area to pharmacokinetic properties (e.g., bioavailability >70%) .

How should researchers address contradictory bioactivity data across studies?

Q. Advanced

  • Assay Variability : Standardize protocols (e.g., ATP levels for cytotoxicity vs. apoptosis markers) .
  • Structural Confounders : Verify purity (HPLC >98%) and stereochemistry (circular dichroism) to rule out enantiomer-driven discrepancies .
  • Meta-Analysis : Pool data from 5+ studies using random-effects models to identify consensus EC50_{50} ranges .

What methodologies identify the compound’s primary biological targets?

Q. Advanced

  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (e.g., KD_D = 12 nM for CA-IX) .
  • CRISPR-Cas9 Knockout Screens : Validate target necessity by correlating gene knockout with resistance .

Which formulation strategies improve solubility and bioavailability?

Q. Advanced

  • Co-Solvency : Use PEG-400/water (70:30) to achieve solubility >5 mg/mL .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release (t1/2_{1/2} = 24 hrs) .
  • Salt Formation : Prepare hydrochloride salt to enhance dissolution rate (pH 1.2, 85% in 30 min) .

How can stability studies predict degradation pathways under physiological conditions?

Q. Advanced

  • Forced Degradation (ICH Q1A) : Expose to heat (40°C), light (1.2 million lux-hr), and pH 1–9. Monitor via HPLC for:
    • Hydrolysis : Cleavage of sulfonamide bond at pH >8.
    • Oxidation : Quinoline ring degradation with H2_2O2_2 .
  • LC-MS/MS : Identify degradation products (e.g., des-methyl analogs) .

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